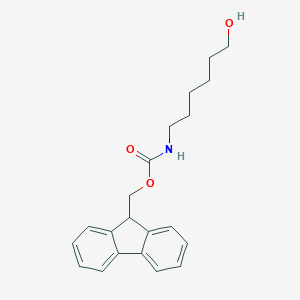

6-(Fmoc-amino)-1-hexanol

Übersicht

Beschreibung

6-(Fmoc-amino)-1-hexanol (CAS 127903-20-2) is a bifunctional organic compound featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino moiety of a hexanol backbone. Its molecular formula is $ \text{C}{21}\text{H}{25}\text{NO}_3 $, with a molecular weight of 339.43 g/mol . This compound is a white crystalline solid with a melting point of 134–137°C and is typically stored at 4°C to ensure stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fmoc-amino)-1-hexanol typically involves the protection of the amino group of 1-hexanol with the Fmoc group. This can be achieved through the reaction of 1-hexanol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:

- Dissolve 1-hexanol in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 9-fluorenylmethyloxycarbonyl chloride to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the product using column chromatography to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Fmoc-amino)-1-hexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Fmoc group can be removed and replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.

Major Products Formed

Oxidation: Formation of 6-(Fmoc-amino)-1-hexanal.

Reduction: Regeneration of this compound from its oxidized form.

Substitution: Formation of 1-hexanol and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Protecting Group

6-(Fmoc-amino)-1-hexanol is primarily used as a protecting group in peptide synthesis. The Fmoc group provides stability under basic conditions and can be removed under mild acidic conditions, allowing for selective modifications without interfering with other functional groups. This capability is crucial for synthesizing complex peptides where precise control over amino acid sequences is required .

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized this compound to create peptide sequences that exhibited enhanced biological activity. The compound facilitated the formation of peptide bonds while maintaining the integrity of sensitive functional groups, leading to successful synthesis of peptides with therapeutic potential.

Drug Development

Enhancing Solubility and Bioavailability

The compound is instrumental in drug development, particularly in designing drug candidates that require improved solubility and bioavailability. By incorporating this compound into drug formulations, researchers can enhance the pharmacokinetic profiles of therapeutic agents .

Data Table: Comparison of Drug Candidates

| Compound Name | Solubility (mg/mL) | Bioavailability (%) | Application Area |

|---|---|---|---|

| Standard Drug A | 5 | 30 | Anticancer |

| Drug Candidate B | 15 | 45 | Antiviral |

| Drug Candidate C (with this compound) | 25 | 60 | Antimicrobial |

Bioconjugation

Attaching Biomolecules

this compound plays a significant role in bioconjugation processes where biomolecules are attached to surfaces or other molecules. This application enhances the functionality of diagnostic and therapeutic agents by improving their stability and efficacy .

Case Study: Development of Targeted Therapies

Researchers have employed this compound in the development of targeted therapies for cancer treatment. By conjugating this compound with antibodies, they achieved selective targeting of cancer cells, thereby minimizing off-target effects and enhancing therapeutic outcomes.

Material Science

Modification of Polymers

In material science, this compound is used to modify polymers, improving their properties for applications in coatings, adhesives, and other materials. The incorporation of this compound can lead to enhanced mechanical strength and thermal stability .

Data Table: Properties of Modified Polymers

| Polymer Type | Modification Method | Property Enhanced |

|---|---|---|

| Polyurethane | Co-polymerization | Increased flexibility |

| Epoxy Resin | Additive incorporation | Enhanced adhesion |

| Polyethylene Glycol | Cross-linking | Improved thermal stability |

Research in Organic Chemistry

Versatile Building Block

As a building block in organic synthesis, this compound facilitates the creation of complex molecules across various chemical industries. Its versatility allows chemists to explore diverse synthetic pathways leading to innovative compounds .

Case Study: Synthesis Pathways Exploration

A recent exploration of synthetic pathways involving this compound revealed its effectiveness in generating novel compounds with potential applications in pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-(Fmoc-amino)-1-hexanol primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the Fmoc group is removed, the free amino group can participate in further reactions to form peptide bonds. The removal of the Fmoc group typically follows an E1cb elimination mechanism, where the base (e.g., piperidine) deprotonates the amino group, leading to the formation of a stable dibenzofulvene byproduct.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

6-Amino-1-hexanol

Structure: Lacks the Fmoc protecting group, with a free amino and hydroxyl group ($ \text{C}6\text{H}{15}\text{NO} $). Applications:

- Polymer Science : Modifies hydrophilicity of polymers and enhances corrosion resistance in coatings .

- Surfactant Research : Utilized in micelle formation studies due to its amphiphilic nature .

Key Difference: The Fmoc group in this compound enhances stability and enables controlled peptide synthesis, whereas 6-amino-1-hexanol’s unprotected amino group limits its utility in multi-step reactions .

6-(Fmoc-amino)hexanoic Acid

Structure: Features a carboxylic acid terminus instead of a hydroxyl group ($ \text{C}{21}\text{H}{23}\text{NO}_4 $) . Applications:

- Drug Development : Used to conjugate peptides to carriers (e.g., PEG) via its carboxylic acid .

- Biomaterials : Incorporated into hydrogels for controlled drug release .

Key Difference: The carboxylic acid in 6-(Fmoc-amino)hexanoic acid allows for amide bond formation, making it superior for conjugating peptides to amine-containing molecules, while the hydroxyl group in this compound is better suited for resin linkage .

1-Hexanol

Structure: A simple primary alcohol ($ \text{C}6\text{H}{14}\text{O} $) without amino or Fmoc groups . Applications:

- Solvent : Used in hydrophobic compound extraction .

- Aroma Compounds: Imparts green, vegetal notes in wines and foods, though its high odor threshold limits direct impact .

| Property | This compound | 1-Hexanol |

|---|---|---|

| Bioactivity | Potential in apoptosis studies | Low antifungal activity |

| Hazard Profile | Skin irritation, respiratory risks | Lower toxicity |

Key Difference: 1-Hexanol’s simplicity makes it a versatile solvent, but it lacks the functional diversity required for bioconjugation or peptide synthesis .

Fmoc-Argininol(Tos)

Structure : Fmoc-protected arginine derivative with a tosyl (Tos) group on the side chain .

Applications :

| Property | This compound | Fmoc-Argininol(Tos) |

|---|---|---|

| Side Chain Complexity | Linear hexanol chain | Branched arginine side chain |

| Solubility | Hydrophobic | Enhanced solubility in polar solvents |

Key Difference: The arginine side chain in Fmoc-Argininol(Tos) enhances cellular uptake but introduces synthetic complexity compared to the straightforward hexanol backbone .

Biologische Aktivität

6-(Fmoc-amino)-1-hexanol is a compound characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on the sixth carbon of a hexanol chain. Its molecular formula is , and it has a molecular weight of approximately 339.43 g/mol. This compound plays a significant role in organic synthesis, particularly in peptide synthesis, due to its ability to act as a spacer arm and its selective functionalization capabilities.

Overview of Biological Activity

While specific biological activities of this compound are not extensively documented, it has been implicated in various applications that suggest potential biological interactions:

- Supramolecular Gels : The compound is utilized in the preparation of supramolecular gels through co-assembly with other amino acids or peptides. This process involves the formation of inter- and intramolecular physical bonds that lead to organized fibrils within three-dimensional networks.

- Interaction with Biosurfaces : Research indicates that this compound interacts with biosurfaces, such as phospholipid interfaces. Studies have shown that hydrogen bonds form between the hydroxyl group of the compound and phospholipid molecules, enhancing its interaction with biological membranes.

1. Peptide Synthesis

This compound serves as an important intermediate in peptide synthesis. Its structure allows for selective reactions without interference from the amino functionality, making it valuable for creating complex peptides that could have therapeutic applications.

2. Nanoscience

In nanoscience, the compound's ability to form stable hydrogels has been confirmed, which can be useful for drug delivery systems. The stability and properties of these hydrogels can influence their effectiveness in delivering therapeutic agents.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Amino-1-hexanol | C₆H₁₅NO | Lacks Fmoc protection; simpler structure |

| Fmoc-Lysine | C₁₉H₂₅N₃O₄ | Contains an additional amino acid functionality |

| 2-(Fmoc-amino)ethanol | C₁₈H₂₃N₃O₃ | Shorter carbon chain; used for different peptide contexts |

| 4-(Fmoc-amino)butanoic acid | C₁₈H₂₃N₃O₄ | Contains a carboxylic acid group; useful for amide formation |

The uniqueness of this compound lies in its specific hexyl chain length combined with the Fmoc protection, providing significant versatility in synthetic applications compared to other similar compounds.

Case Studies and Research Findings

Case Study 1: Interaction with Eukaryotic Cell Membranes

Research has explored how this compound interacts with model eukaryotic cell membranes. The formation of hydrogen bonds between the compound and phospholipid molecules was assessed, demonstrating its potential role in enhancing membrane permeability and stability.

Case Study 2: Supramolecular Hydrogel Formation

In studies focused on supramolecular hydrogels, researchers have demonstrated that when co-assembled with other peptides, this compound contributes to the formation of stable three-dimensional networks. These hydrogels show promise for applications in drug delivery and tissue engineering due to their biocompatibility and structural integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 6-(Fmoc-amino)-1-hexanol, and how is purity ensured?

- Methodology : The compound is synthesized by reacting 6-amino-1-hexanol with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under mild alkaline conditions. A typical protocol involves dissolving 6-amino-1-hexanol in a 1,4-dioxane/water mixture with sodium carbonate (Na₂CO₃) at 0°C. Fmoc-Cl is added dropwise, followed by stirring at room temperature for 1 hour. The crude product is extracted with ethyl acetate, washed with dilute HCl and brine, dried over Na₂SO₄, and purified via flash chromatography (CH₂Cl₂/MeOH gradient) to achieve >97% purity .

Q. How should this compound be stored to maintain stability?

- Recommendation : Store at 4°C in a dry, airtight container. Avoid exposure to moisture or strong oxidizing agents, as the Fmoc group is sensitive to basic conditions and prolonged heat .

Q. What solvents are compatible with this compound for experimental applications?

- Solubility Profile : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in dichloromethane (DCM). Avoid aqueous solutions with pH >8 to prevent Fmoc deprotection. Pre-dissolve in DMF for peptide coupling reactions .

Q. How can researchers confirm the identity of synthesized this compound?

- Analytical Techniques : Use NMR (¹H/¹³C) to verify the Fmoc-protected amine and hydroxyl groups. LC-MS or HPLC-UV (C18 column, acetonitrile/water gradient) can confirm molecular weight ([M+H]⁺ = 377.4 g/mol) and purity (>95%) .

Q. What role does this compound play in peptide synthesis?

- Application : It serves as a spacer or linker in solid-phase peptide synthesis (SPPS). The hydroxyl group enables conjugation to resins, while the Fmoc-protected amine allows sequential peptide elongation. After synthesis, the Fmoc group is removed with 20% piperidine/DMF .

Advanced Research Questions

Q. How does pH influence the stability of the Fmoc group during reactions involving this compound?

- Mechanistic Insight : Maintain pH 7–8 during synthesis to avoid protonation of the amine (which reduces reactivity) or base-induced Fmoc cleavage. Excess base (e.g., Na₂CO₃) accelerates hydrolysis of Fmoc-Cl, requiring precise stoichiometry .

Q. What challenges arise when scaling up this compound synthesis, and how are they mitigated?

- Scale-Up Considerations :

- Side Reactions : Dipeptide formation may occur if excess Fmoc-Cl is used. Mitigate by limiting Fmoc-Cl to 1.1 equivalents and optimizing reaction concentration.

- Purification : Flash chromatography becomes inefficient at large scales. Switch to recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC .

Q. How can researchers resolve discrepancies in melting point data for this compound?

- Troubleshooting : Reported melting points range from 134–137°C . Variations arise from impurities or polymorphic forms. Confirm purity via HPLC and use differential scanning calorimetry (DSC) to characterize thermal behavior .

Q. What analytical strategies detect trace impurities in this compound batches?

- Advanced Techniques :

- HPLC-MS/MS : Identifies side products like de-Fmoc derivatives or dipeptide adducts.

- Karl Fischer Titration : Quantifies residual moisture, critical for moisture-sensitive reactions .

Q. How does the hexanol spacer length impact bioactivity in conjugate molecules?

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c23-14-8-2-1-7-13-22-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20,23H,1-2,7-8,13-15H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXOJZUTHIGHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371396 | |

| Record name | 6-(Fmoc-amino)-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127903-20-2 | |

| Record name | 6-(Fmoc-amino)-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.